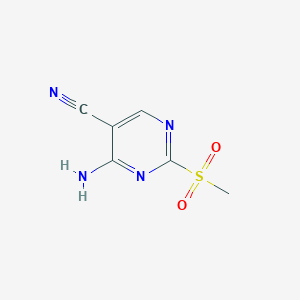

4-Amino-2-(methanesulfonyl)pyrimidine-5-carbonitrile

Description

Properties

CAS No. |

98198-13-1 |

|---|---|

Molecular Formula |

C6H6N4O2S |

Molecular Weight |

198.21 g/mol |

IUPAC Name |

4-amino-2-methylsulfonylpyrimidine-5-carbonitrile |

InChI |

InChI=1S/C6H6N4O2S/c1-13(11,12)6-9-3-4(2-7)5(8)10-6/h3H,1H3,(H2,8,9,10) |

InChI Key |

VZIQPIVSULONLH-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C(=N1)N)C#N |

Origin of Product |

United States |

Preparation Methods

Multicomponent Reactions (MCRs) for Pyrimidine Core Construction

A widely used approach for synthesizing 4-amino-5-pyrimidinecarbonitrile derivatives involves a three-component reaction of:

- Malononitrile

- Aldehydes

- N-unsubstituted amidines

This reaction proceeds via condensation, Michael addition, cycloaddition, and aromatization steps, often conducted in aqueous media under reflux or microwave irradiation. The process yields 4-amino-5-pyrimidinecarbonitriles with high efficiency and purity, leveraging the aromatic stabilization of the pyrimidine ring as a driving force for the reaction completion.

| Component | Role in Reaction |

|---|---|

| Malononitrile | Provides the carbonitrile group at C-5 |

| Aldehyde | Provides substituent at C-2 (varies) |

| Amidines | Provides the amino group at C-4 |

This method is adaptable to various aldehydes, allowing for the introduction of different substituents at the 2-position, including sulfonyl groups if appropriate aldehydes or sulfonyl precursors are used.

Specific Preparation Methods for 4-Amino-2-(methanesulfonyl)pyrimidine-5-carbonitrile

Sulfonylation of 4-Amino-2-methylpyrimidine-5-carbonitrile

One approach involves first synthesizing 4-amino-2-methylpyrimidine-5-carbonitrile via Mannich-type aminomethylation of malononitrile, formaldehyde, and acetamidine hydrochloride in aqueous tert-butanol at 65–70 °C, followed by oxidation with tert-butyl hydroperoxide to yield the methyl-substituted pyrimidine. Subsequent oxidation or sulfonylation of the methyl group to the methanesulfonyl group can be performed using appropriate sulfonylating agents or oxidants.

| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formaldehyde, acetamidine hydrochloride, malononitrile, tert-butanol, 65–70 °C, 4 h | Formation of 4-amino-2-methylpyrimidine-5-carbonitrile | 92.6 | Mannich aminomethylation |

| 2 | tert-Butyl hydroperoxide, 20–35 °C, 1 h | Oxidation of methyl group to sulfone | Not specified | Requires optimization for sulfonylation |

This two-step process is efficient for preparing the methyl precursor, but the direct sulfonylation step to introduce the methanesulfonyl group requires further optimization and may involve additional reagents such as methylsulfonyl chloride or oxidation of methylthio intermediates.

Direct Synthesis via Sulfonyl-Containing Precursors

Alternatively, the methanesulfonyl group can be introduced by using aldehydes or β-alkoxypropionitriles bearing sulfonyl substituents in the multicomponent or condensation reactions. For example, β-alkoxypropionitriles can be converted into 2-(methanesulfonyl)pyrimidine derivatives by condensation with acetamidine under Lewis acid catalysis and ammonia treatment at elevated temperatures (180–350 °C) using catalysts such as aluminum oxide (Al2O3).

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | β-(Methanesulfonyl)propionitrile derivative, acetamidine, ammonia, Al2O3 catalyst, 210–300 °C | Formation of 4-amino-2-(methanesulfonyl)pyrimidine-5-carbonitrile | High selectivity and yield expected |

This method benefits from direct incorporation of the sulfonyl group during ring formation, avoiding post-synthetic sulfonylation steps.

Catalysts and Reaction Conditions

- Catalysts: Lewis acids such as Al2O3 are preferred for promoting condensation and amination reactions in pyrimidine synthesis.

- Temperature: Reactions typically occur between 50 °C and 400 °C, with optimal ranges around 180–350 °C for amination steps.

- Solvents: Aliphatic or aromatic solvents (e.g., cyclohexane, benzene, toluene) or ammonia itself can be used as the reaction medium.

- Ammonia: Used in large excess (10–300 equivalents) to facilitate amination and displacement of alkoxy groups.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Mannich Aminomethylation + Oxidation | Formaldehyde, acetamidine hydrochloride, malononitrile | tert-Butanol, tert-butyl hydroperoxide, 65–70 °C, 20–35 °C | High yield for methyl precursor; well-established | Requires additional sulfonylation step |

| Direct Condensation with Sulfonyl Precursors | β-(Methanesulfonyl)propionitrile, acetamidine, ammonia | Al2O3 catalyst, 210–300 °C, organic solvents or ammonia | Direct incorporation of sulfonyl group; high selectivity | Requires sulfonylated precursors; high temperature |

Research Findings and Optimization Notes

- The multicomponent reaction approach is efficient for generating the pyrimidine core with amino and cyano groups but requires careful selection of aldehydes or precursors to introduce the methanesulfonyl group.

- High yields (>90%) and purity (>99%) have been reported for related pyrimidinecarbonitrile compounds using aqueous or tert-butanol solvents under controlled temperature and oxidation conditions.

- Catalytic systems involving Lewis acids such as Al2O3 facilitate selective amination and displacement reactions, enabling direct synthesis of sulfonyl-substituted pyrimidines without intermediate protection/deprotection steps.

- Reaction conditions such as temperature, solvent choice, and ammonia equivalents critically influence yield and selectivity, necessitating optimization for scale-up.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(methylsulfonyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to an amine.

Substitution: The amino and methylsulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-2-(methylsulfonyl)pyrimidine-5-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving pyrimidine metabolism.

Mechanism of Action

The mechanism of action of 4-Amino-2-(methylsulfonyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it may act as an inhibitor of tyrosine kinases by mimicking ATP and binding to the active site of the enzyme. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrimidine-5-carbonitrile derivatives exhibit diverse biological activities depending on substituents at the 2-, 4-, and 6-positions. Below is a detailed comparison of 4-amino-2-(methanesulfonyl)pyrimidine-5-carbonitrile with structurally related compounds.

Substituent Effects on Physical and Spectral Properties

Key Observations :

- Electron-withdrawing groups (e.g., -SO₂CH₃, -CF₃) increase melting points and polarity compared to electron-donating groups (e.g., -SCH₃, -NMe₂) .

- Aromatic substituents (e.g., 4-cyanophenyl) reduce purity due to steric hindrance during synthesis .

Antimicrobial Activity:

- 4-Amino-2-(methanesulfonyl)-5-cyanopyrimidine: Limited direct data, but sulfonyl groups are known to enhance membrane permeability in antimicrobial agents .

Anticancer Activity:

- 4-Amino-2-(methylthio)-5-cyanopyrimidine: Serves as a precursor for pyrimido[4,5-d]pyrimidin-4(3H)-one derivatives, which showed IC₅₀ values of 8–12 µM against MCF-7 breast cancer cells .

- 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile: Inhibited CDK9/cyclin T (IC₅₀: 0.3–1.2 µM) by exploiting malleable active-site residues, highlighting substituent-driven selectivity .

Anti-Tubercular Activity:

Biological Activity

4-Amino-2-(methanesulfonyl)pyrimidine-5-carbonitrile (CAS No: 98198-13-1) is a compound with significant biological activity, particularly in the fields of anti-inflammatory and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The molecular formula of 4-Amino-2-(methanesulfonyl)pyrimidine-5-carbonitrile is . The compound features a pyrimidine ring substituted with an amino group, a methanesulfonyl group, and a carbonitrile group, contributing to its varied biological activities.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 4-amino-2-(methanesulfonyl)pyrimidine-5-carbonitrile. The compound has shown promise in inhibiting cyclooxygenase-2 (COX-2), an enzyme associated with inflammation.

Table 1: COX-2 Inhibition Potency

| Compound | IC50 (µM) |

|---|---|

| 4-Amino-2-(methanesulfonyl)pyrimidine-5-carbonitrile | TBD |

| Celecoxib | 0.04 ± 0.01 |

| Other Pyrimidine Derivatives | Varies |

In a study comparing various pyrimidine derivatives, 4-amino-2-(methanesulfonyl)pyrimidine-5-carbonitrile exhibited significant COX-2 inhibitory activity, suggesting its potential as an anti-inflammatory agent similar to established drugs like celecoxib .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that pyrimidine derivatives can inhibit tumor cell proliferation through various mechanisms, including the modulation of receptor tyrosine kinases (RTKs).

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Amino-2-(methanesulfonyl)pyrimidine-5-carbonitrile | HeLa | TBD |

| Other Pyrimidine Derivatives | MCF-7 | Varies |

| 6-(4-methoxyphenyl)-dihydropyrimidine-5-carbonitrile | HCT-116 | 0.64 |

In vitro studies have shown that certain pyrimidine derivatives exhibit potent anticancer activity against various cancer cell lines, with some compounds demonstrating IC50 values significantly lower than those of standard treatments .

The biological activity of 4-amino-2-(methanesulfonyl)pyrimidine-5-carbonitrile can be attributed to its ability to interact with specific biological targets:

1. COX Enzyme Inhibition:

Inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation. This mechanism is crucial for its anti-inflammatory effects .

2. RTK Modulation:

By influencing receptor tyrosine kinases, the compound may disrupt signaling pathways critical for cancer cell survival and proliferation .

Case Studies

Several studies have investigated the efficacy and safety profiles of pyrimidine derivatives:

-

Study on Anti-inflammatory Effects:

A study conducted on carrageenan-induced paw edema in rats demonstrated that certain pyrimidines, including derivatives similar to 4-amino-2-(methanesulfonyl)pyrimidine-5-carbonitrile, exhibited significant anti-inflammatory effects comparable to indomethacin . -

Anticancer Evaluation:

In vitro assays revealed that compounds structurally related to 4-amino-2-(methanesulfonyl)pyrimidine-5-carbonitrile showed strong inhibition against human cancer cell lines such as HeLa and MCF-7, indicating their potential as chemotherapeutic agents .

Q & A

Q. Key Parameters :

| Parameter | Typical Conditions | Yield Range | Reference |

|---|---|---|---|

| Solvent | Ethanol, DMF, or aqueous mixtures | 60–86% | |

| Reaction Time | 12–24 hours (reflux) | ||

| Characterization | IR (CN: ~2200 cm⁻¹), NMR (δ 2.5–3.5 ppm for CH₃SO₂) |

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

A multi-technique approach is required:

- IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch at 2175–2212 cm⁻¹, NH₂ at 3325–3478 cm⁻¹) .

- NMR Analysis :

- ¹H NMR : Aromatic protons (δ 7.0–8.5 ppm), NH₂ (broad ~6.0–8.4 ppm), and CH₃SO₂ (singlet ~2.5–3.5 ppm) .

- ¹³C NMR : Pyrimidine carbons (δ 80–168 ppm), CN (δ ~110–118 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 307–349 for derivatives) and fragmentation patterns (e.g., loss of C₆H₁₁ or Cl substituents) .

Data Interpretation Tip : Use deuterated DMSO for NMR to resolve exchangeable NH/NH₂ protons .

Advanced: How to resolve contradictions in spectral data for structurally similar derivatives?

Methodological Answer:

Contradictions often arise from substituent effects or solvent interactions:

- Case Study : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) show downfield shifts in ¹H NMR (δ 8.45 ppm for NH) compared to electron-donating groups (δ 6.0 ppm for NH₂ in p-tolyl derivatives) .

- Mitigation Strategies :

- Compare with computational simulations (e.g., DFT for predicted chemical shifts).

- Validate purity via LC-MS (e.g., 100% purity in compound 6g vs. 74% in 6f) .

- Cross-reference IR and MS fragmentation to confirm functional group integrity .

Advanced: How to design multi-component reactions for novel derivatives?

Methodological Answer:

Use a one-pot strategy to introduce diversity:

- Example : Combine aldehydes, thiourea, and malononitrile in water under thermal conditions (80–100°C) to form the pyrimidine core, followed by post-functionalization (e.g., Suzuki coupling for aryl groups) .

- Optimization : Adjust stoichiometry (1:1:1 molar ratio) and use catalysts (e.g., K₂CO₃) to enhance cyclization efficiency .

- Outcome : Derivatives with 4-(dimethylamino)phenyl or thienyl substituents achieved 70–86% yields .

Advanced: What strategies are used to evaluate biological activity in PKCθ inhibition or antimicrobial studies?

Methodological Answer:

- In Vitro Assays :

- PKCθ Inhibition : Measure IC₅₀ values using kinase activity assays (e.g., ADP-Glo™) with compounds like 4-amino-2-(3-(phenothiazinyl)propylthio) derivatives .

- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative strains, though specific data for this compound remain unpublished .

- SAR Insights : Bulky substituents (e.g., adamantyl or trifluoromethyl groups) enhance target binding affinity .

Advanced: How to employ computational modeling for structure-activity relationship (SAR) studies?

Methodological Answer:

- Docking Simulations : Use software like AutoDock Vina to predict binding modes with PKCθ or microbial targets. For example, the methanesulfonyl group’s polarity may favor interactions with kinase catalytic pockets .

- QSAR Models : Correlate substituent properties (e.g., Hammett σ values for aryl groups) with bioactivity data to guide synthesis .

Advanced: How do solvent and temperature affect reaction outcomes?

Methodological Answer:

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve sulfonylation efficiency (70–80% yields) vs. ethanol (60%) .

- Temperature : Reflux (~100°C) is critical for complete substitution; lower temps (60°C) result in incomplete conversion .

Advanced: What are the best practices for handling and storing this compound?

Methodological Answer:

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the CN or SO₂ groups .

- Safety : Classified as UN3439 (6.1 toxic nitriles); use PPE and fume hoods during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.